molecular formula C23H25NO5 B11387632 3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[2-(2-methoxyphenyl)ethyl]propanamide

3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[2-(2-methoxyphenyl)ethyl]propanamide

Cat. No.: B11387632
M. Wt: 395.4 g/mol
InChI Key: NMRPJHNDJLYIME-UHFFFAOYSA-N
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Description

3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[2-(2-methoxyphenyl)ethyl]propanamide is a synthetic organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by the presence of a chromen-2-one core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[2-(2-methoxyphenyl)ethyl]propanamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the chromen-2-one core: This step involves the condensation of a suitable phenol derivative with an appropriate β-keto ester under acidic or basic conditions to form the chromen-2-one core.

    Introduction of the methoxy and methyl groups: The methoxy and methyl groups can be introduced through electrophilic aromatic substitution reactions using methoxy and methyl halides, respectively.

    Attachment of the propanamide moiety: The final step involves the reaction of the chromen-2-one derivative with a suitable amine derivative to form the propanamide moiety. This step is typically carried out under mild conditions using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes as described above, but with optimization for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and process optimization to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[2-(2-methoxyphenyl)ethyl]propanamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can be carried out on the carbonyl group of the chromen-2-one core to form the corresponding alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents for substitution reactions include halides (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methoxy group can yield a corresponding aldehyde, while reduction of the carbonyl group can yield an alcohol.

Scientific Research Applications

3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[2-(2-methoxyphenyl)ethyl]propanamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is used in the study of enzyme inhibition and as a probe for investigating biological pathways.

    Medicine: The compound has potential therapeutic applications, including anti-inflammatory, antioxidant, and anticancer activities.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[2-(2-methoxyphenyl)ethyl]propanamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it can modulate various signaling pathways involved in inflammation, oxidative stress, and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl acetate
  • 7-[(E)-3-methyl-4-(4-methyl-5-oxo-2H-furan-2-yl)but-2-enoxy]chromen-2-one
  • 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

Uniqueness

3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[2-(2-methoxyphenyl)ethyl]propanamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical properties and biological activities. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for scientific research and industrial applications.

Properties

Molecular Formula

C23H25NO5

Molecular Weight

395.4 g/mol

IUPAC Name

3-(7-methoxy-4-methyl-2-oxochromen-3-yl)-N-[2-(2-methoxyphenyl)ethyl]propanamide

InChI

InChI=1S/C23H25NO5/c1-15-18-9-8-17(27-2)14-21(18)29-23(26)19(15)10-11-22(25)24-13-12-16-6-4-5-7-20(16)28-3/h4-9,14H,10-13H2,1-3H3,(H,24,25)

InChI Key

NMRPJHNDJLYIME-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OC)CCC(=O)NCCC3=CC=CC=C3OC

Origin of Product

United States

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